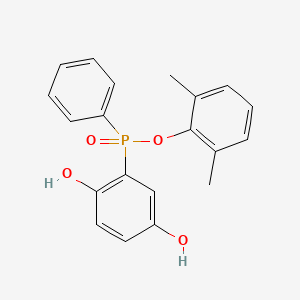
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a phenyl ring, which is further substituted with 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate typically involves the reaction of 2,6-dimethylphenylphosphine oxide with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of phosphine oxides and quinones.
Reduction: Formation of phosphine derivatives and reduced aromatic rings.
Substitution: Formation of brominated or nitrated aromatic compounds.
科学研究应用
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenol: A related compound with similar structural features but lacking the phosphinate group.
2,5-Dihydroxyphenylphosphine oxide: Shares the phosphine oxide group but differs in the substitution pattern on the phenyl ring.
Phenylphosphinic acid: Contains the phosphinic acid group but lacks the aromatic substitutions.
Uniqueness
2,6-Dimethylphenyl (2,5-dihydroxyphenyl)phenylphosphinate is unique due to the presence of both 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups attached to the phosphinate moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
880871-30-7 |
|---|---|
分子式 |
C20H19O4P |
分子量 |
354.3 g/mol |
IUPAC 名称 |
2-[(2,6-dimethylphenoxy)-phenylphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C20H19O4P/c1-14-7-6-8-15(2)20(14)24-25(23,17-9-4-3-5-10-17)19-13-16(21)11-12-18(19)22/h3-13,21-22H,1-2H3 |
InChI 键 |
GEQQZMCZSRHICC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


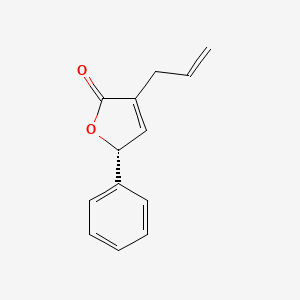
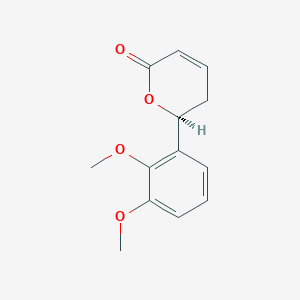
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
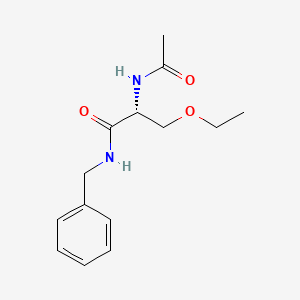
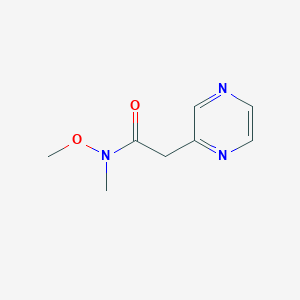
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)

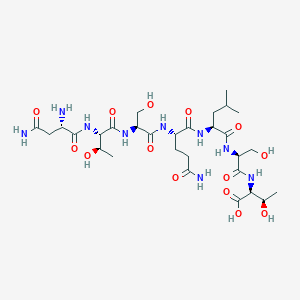
![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
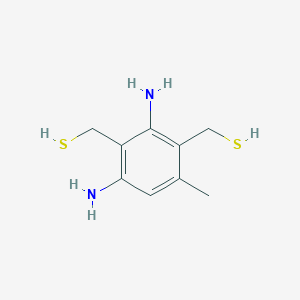
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
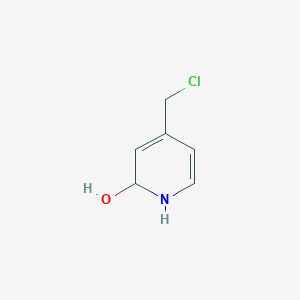
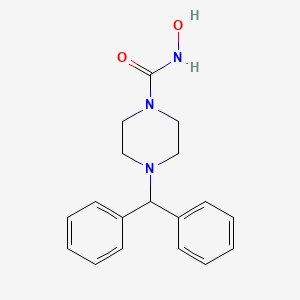
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
